Azelastine
Overview
Description
Azelastine is a phthalazinone derivative and a second-generation antihistamine primarily used to treat allergic rhinitis and allergic conjunctivitis . It is available in various forms, including nasal sprays and eye drops, and works by blocking histamine H1 receptors, thereby preventing allergic reactions .
Mechanism of Action
Target of Action
Azelastine is primarily a histamine H1-receptor antagonist . Histamine H1-receptors are found on effector cells in the body, and they play a crucial role in mediating allergic responses .
Mode of Action
This compound competes with histamine for H1-receptor sites on effector cells . By binding to these receptors, this compound inhibits the release of histamine and other chemical mediators involved in allergic responses, such as leukotriene, platelet activation factor (PAF), and serotonin . This interaction with its targets results in the alleviation of allergy symptoms.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the histamine-mediated allergic response pathway . By blocking the H1-receptors, this compound prevents histamine from binding to these receptors and triggering an allergic response. This results in a reduction of symptoms associated with allergies, such as sneezing, itching, and inflammation .
Pharmacokinetics
This compound exhibits good bioavailability when administered intranasally . It is metabolized in the liver, primarily by the cytochrome P450 enzyme system, into its active metabolite, desmethylthis compound . The elimination half-life of this compound is approximately 22 hours, allowing for once or twice daily dosing . Approximately 75% of an oral dose is excreted in feces, with less than 10% as unchanged drug .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of the release of histamine and other inflammatory mediators from mast cells . This results in a decrease in the symptoms of allergic reactions, such as sneezing, itching, and inflammation . At higher concentrations, this compound has been shown to promote apoptosis, or programmed cell death, in certain cell types .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of allergens in the environment can trigger the release of histamine from mast cells, which this compound can then counteract . Additionally, the efficacy of this compound can be influenced by the presence of other medications, as it is known to interact with a number of other drugs .
Biochemical Analysis
Biochemical Properties
Azelastine exhibits several biochemical properties that contribute to its effectiveness in treating allergies. It acts as a selective antagonist of histamine H1 receptors, which are G-protein-coupled receptors found on nerve endings, smooth muscle cells, and glandular cells . By blocking these receptors, this compound prevents histamine from binding and triggering allergic symptoms such as itching, sneezing, and congestion . Additionally, this compound has mast cell-stabilizing properties, preventing the release of interleukin-6, tryptase, histamine, and TNF-alpha from mast cells . It also inhibits the production and release of leukotrienes from eosinophils, potentially via inhibition of phospholipase A2 and leukotriene C4 synthase .
Cellular Effects
This compound has a range of effects on various cell types and cellular processes. It has been shown to reduce the concentrations of substance P and bradykinin in nasal secretions, both of which play a role in nasal itching and sneezing in patients with allergic rhinitis . This compound also exhibits anti-proliferative, cytotoxic, autophagic, and apoptotic properties in HeLa cells, indicating its potential use in anti-cancer therapy . Furthermore, this compound’s mast cell-stabilizing properties help reduce the release of inflammatory mediators, thereby alleviating allergic symptoms .
Molecular Mechanism
The molecular mechanism of this compound involves its action as a histamine H1-receptor antagonist. By binding to these receptors, this compound prevents histamine from exerting its effects, thereby reducing allergic symptoms . Additionally, this compound is oxidatively metabolized by the cytochrome P450 enzyme system into its active metabolite, desmethylthis compound . This metabolite also contributes to the drug’s antihistamine effects. This compound’s inhibition of phospholipase A2 and leukotriene C4 synthase further reduces the production and release of leukotrienes, which are involved in the inflammatory response .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated a rapid onset of action, with effects observed within minutes when used in the eyes and within an hour when used in the nose . The duration of action lasts up to 12 hours . This compound’s stability and degradation over time have been studied, showing that it remains effective with regular usage. Long-term treatment with this compound has been shown to maintain its beneficial effects without significant degradation .
Dosage Effects in Animal Models
In animal models, this compound has demonstrated antiallergic properties in various allergy models, such as lung anaphylaxis and passive cutaneous anaphylaxis . The effects of this compound vary with different dosages, with higher doses showing increased inhibition of allergic reactions. At high doses, this compound may cause adverse effects, such as drowsiness and changes in taste . The oral LD50 in rats is 580 mg/kg, indicating the dosage at which 50% of the test animals succumb to the drug .
Metabolic Pathways
This compound is primarily metabolized by the cytochrome P450 enzyme system into its active metabolite, desmethylthis compound . The N-demethylation of this compound is catalyzed by CYP3A4, CYP2D6, and CYP1A2 enzymes . This metabolic pathway ensures the conversion of this compound into its active form, which contributes to its antihistamine effects.
Transport and Distribution
This compound is distributed predominantly into peripheral tissues, with a high volume of distribution . It is transported within cells and tissues, interacting with transporters and binding proteins that facilitate its localization and accumulation. The level of protein binding for this compound is between 80-90% .
Subcellular Localization
The subcellular localization of this compound involves its distribution to specific compartments within cells. This compound’s activity and function are influenced by its localization, which is directed by targeting signals and post-translational modifications. These modifications ensure that this compound reaches the appropriate cellular compartments to exert its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azelastine can be synthesized through a multi-step process. One common method involves the reaction of N-benzylazine-on (4)-hydrochloride with benzoyl hydrazine in methanol, followed by concentration and recrystallization . Another method involves the preparation of this compound hydrochloride-loaded poloxamer 407 micelles using thin film hydration .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Azelastine undergoes various chemical reactions, including:
Oxidation: This compound hydrochloride is oxidatively metabolized to its main metabolite, desmethylthis compound.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Cytochrome P450 enzyme system is involved in the oxidative metabolism of this compound.
Substitution: Strong nucleophiles and appropriate solvents are used for substitution reactions.
Major Products Formed
Desmethylthis compound: The primary metabolite formed through oxidative metabolism.
Scientific Research Applications
Azelastine has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies involving antihistamines and their interactions with receptors.
Biology: Investigated for its effects on histamine receptors and its role in allergic reactions.
Medicine: Widely used in the treatment of allergic rhinitis and conjunctivitis.
Industry: Used in the formulation of nasal sprays and eye drops for allergy treatment.
Comparison with Similar Compounds
Azelastine is often compared with other antihistamines, such as cetirizine and fluticasone . While all these compounds are effective in treating allergic reactions, this compound is unique due to its rapid onset of action and long-lasting effects . Similar compounds include:
Cetirizine: Another second-generation antihistamine used to treat allergies.
Fluticasone: A corticosteroid often combined with this compound for enhanced efficacy in treating allergic rhinitis.
This compound’s unique combination of antihistamine and anti-inflammatory properties makes it a valuable compound in allergy treatment .
Properties
IUPAC Name |
4-[(4-chlorophenyl)methyl]-2-(1-methylazepan-4-yl)phthalazin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O/c1-25-13-4-5-18(12-14-25)26-22(27)20-7-3-2-6-19(20)21(24-26)15-16-8-10-17(23)11-9-16/h2-3,6-11,18H,4-5,12-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUVEWMHONZEQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
37932-96-0 (unspecified hydrochloride), 79307-93-0 (hydrochloride) | |
Record name | Azelastine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058581898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6022638 | |
Record name | Azelastine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Azelastine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015107 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Sparingly soluble (hydrochloride salt), Soluble in methylene chloride, 9.20e-03 g/L | |
Record name | Azelastine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00972 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Azelastine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7991 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Azelastine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015107 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Azelastine is primarily a selective antagonist of histamine H1-receptors, with a lesser affinity for H2-receptors, used for the symptomatic treatment of allergies. Histamine H1-receptors are G-protein-coupled receptors with 7 transmembrane spanning domains that are found on nerve endings, smooth muscle cells, and glandular cells. Following allergen exposure in sensitized individuals, IgE-receptor cross-linking on mast cells results in the release of histamine, which binds to H1-receptors and contributes to typical allergic symptoms such as itching, sneezing, and congestion. Though its primary mode of action is thought to be via H1-receptor antagonism, azelastine (like other second-generation antihistamines) appears to affect other mediators of allergic symptomatology. Azelastine has mast cell-stabilizing properties that prevent the release of interleukin-6, tryptase, histamine, and TNF-alpha from mast cells, and has been shown to reduce mediators of mast cell degranulation such as leukotrienes in the nasal lavage of patients with rhinitis, as well as inhibiting their production and release from eosinophils (potentially via inhibition of phospholipase A2 and leukotriene C4 synthase). Additionally, patients using oral azelastine were observed to have significantly reduced concentrations of substance P and bradykinin in nasal secretions, both of which may play a role in nasal itching and sneezing in patients with allergic rhinitis., Azelastine is a histamine H1-receptor antagonist. Azelastine, a phthalazinone derivative, is structurally unrelated to other currently available antihistamines and has been characterized a selective H1-receptor antagonist. Although azelastine has been referred to as a second generation ("nonsedating") antihistamine, adverse CNS effects (e.g., drowsiness) may occur with the drug, particularly at relatively high doses or when administered with CNS depressants (e.g., alcohol). The desmethyl metabolite also possesses antihistaminic activity. In addition, azelastine inhibits other mediators (e.g., leukotrienes, platelet activating factor (PAF)) involved in allergic reactions. Azelastine may inhibit the accumulation of eosinophils at the site of allergic inflammation and prevent eosinophil degranulation., Azelastine, an orally effective antiasthmatic agent, has been reported to inhibit antihistamine-resistant, leukotriene-mediated allergic bronchoconstriction in guinea pigs. This suggests that azelastine might act through inhibition of leukotriene (LT) C4/D4 synthesis. /Investigators/ have examined the effect of azelastine on allergic and nonallergic histamine secretion and LTC4 formation. Azelastine and the known 5-lipoxygenase inhibitors, nordihydroguaiaretic acid and AA-861, exerted concentration-dependent inhibition of allergic LTC4 formation in chopped lung tissue from actively sensitized guinea pigs and calcium ionophore A23187-stimulated LTC4 synthesis in mixed peritoneal cells from rats. Azelastine also produced concentration-dependent inhibition of allergic and nonallergic histamine secretion from rat peritoneal mast cells. The ability of azelastine to inhibit allergic and nonallergic histamine secretion and LTC4 generation may contribute to its mode of action and its therapeutic efficacy., Leukotrienes have been proposed as important chemical mediators of allergic inflammation, and there is evidence that azelastine (Astelin) can affect leukotriene-mediated allergic responses. One of the enzymes required for the synthesis of leukotrienes from arachidonic acid is 5-lipoxygenase (5-LO). Azelastine, which is preferentially taken up by the lung and alveolar macrophages, inhibits leukotriene generation in the airways. This property of azelastine may contribute to its therapeutic efficacy in the long-term treatment and management of rhinitis and asthma. Azelastine does not directly inhibit 5-LO in disrupted murine peritoneal cells and rat basophilic leukemia cells (IC50 > 100 microM), but does have moderate 5-LO inhibitory activity in intact murine peritoneal cells (IC50 = 10 microM, 5 min) and in chopped guinea pig liver (IC50 = 14 microM, 2 hr). The generation and release of leukotrienes in human neutrophils and eosinophils is also inhibited by azelastine (IC50 = 0.9-1.1 microM). Furthermore, azelastine is a potent and specific inhibitor of allergen-induced generation of leukotrienes in the nose of the guinea pig (ID50 < 100 ug/kg, im, 20 min) as well as in patients with rhinitis (2 mg, po, 4 hr; ID50 < 30 ug/kg). Azelastine also inhibits allergen-induced, leukotriene-mediated, pyrilamine-resistant bronchoconstriction (oral ID50 = 60 ug/kg, 2 hr and 120 ug/kg, 24 hr). This profile suggests that azelastine may be a novel inhibitor of Ca(2+)-dependent translocation of 5-lipoxygenase from cytosol to the nuclear envelope or a FLAP /5-lipoxygenase activity protein/ inhibitor rather than a direct 5-LO inhibitor., Azelastine, oxatomide, and ketotifen are used for patients with allergic diseases. These drugs inhibit the release of chemical mediators including the leukotrienes; however, the mechanism involved is unclear. To clarify the mechanism of inhibition, we investigated the effects of three drugs on the function of phospholipase A2, 5-lipoxygenase, leukotriene C4 synthase, and leukotriene A4 hydrolase, which are all catabolic enzymes involved in synthesizing leukotriene C4 and leukotriene B4 in rat basophilic leukemia (RBL)-1 cells. The production of leukotriene C4 and leukotriene B4 was measured by high performance liquid chromatography (HPLC). All three drugs inhibited the production of leukotriene C4 and leukotriene B4 when cells were stimulated with A23187. All three drugs also inhibited the A23187-stimulated release of 3H-arachidonic acid from membrane phospholipids. Azelastine inhibited the production of leukotriene C4, but not leukotriene B4, when either arachidonic acid or leukotriene A4 free acid was used as the substrate in our cell free system. Oxatomide and ketotifen did not inhibit the synthesis of either leukotriene C4 or leukotriene B4 in the same cell free study. Results indicated that oxatomide and ketotifen inhibit the production of leukotriene C4 and leukotriene B4 by inhibiting phospholipase A2 activity, whereas, azelastine inhibits the leukotriene C4 production by inhibiting phospholipase A2 and leukotriene C4 synthase., For more Mechanism of Action (Complete) data for Azelastine (12 total), please visit the HSDB record page. | |
Record name | Azelastine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00972 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Azelastine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7991 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Oil | |
CAS No. |
58581-89-8 | |
Record name | Azelastine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58581-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Azelastine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058581898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azelastine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00972 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Azelastine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1(2H)-Phthalazinone, 4-[(4-chlorophenyl)methyl]-2-(hexahydro-1-methyl-1H-azepin-4-yl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.278 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AZELASTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQI909440X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Azelastine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7991 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Azelastine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015107 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
225 °C (hydrochloride salt) | |
Record name | Azelastine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00972 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Azelastine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015107 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Azelastine is a second-generation antihistamine that primarily acts as a selective antagonist of the histamine H₁ receptor. [] This means it binds to the H₁ receptor and blocks histamine from binding, thereby preventing the downstream effects of histamine release. []
A: Yes, this compound exhibits additional pharmacological activities. It has been shown to inhibit the release of histamine from mast cells, even in response to non-antigenic stimuli. [, ] Additionally, this compound can interfere with the synthesis, release, or activity of other inflammatory mediators like leukotrienes, platelet-activating factor, and kinins. [, , ] It can also downregulate intercellular adhesion molecule-1 expression, potentially reducing inflammatory cell migration. []
ANone: this compound has the molecular formula C₂₂H₂₄ClN₃O and a molecular weight of 381.9 g/mol.
A: While the provided abstracts do not detail specific spectroscopic data, they mention the use of High Performance Liquid Chromatography (HPLC) to analyze this compound and its metabolites in various biological samples. [, , ] This suggests that techniques like UV-Vis spectroscopy are likely employed in this compound research.
ANone: The provided research papers primarily focus on the pharmaceutical applications of this compound and do not delve into its material compatibility or stability outside of biological contexts.
ANone: The provided research papers focus on this compound's pharmacological properties, specifically its role as an antihistamine and its effects on various inflammatory mediators. They do not describe any catalytic properties or applications of this compound.
ANone: The provided research papers do not discuss any computational chemistry or modeling studies related to this compound.
A: this compound is available in various formulations, including nasal sprays (0.1% and 0.15% solutions) [, , , , , , ], eye drops (0.05% solution) [, ], and oral tablets (2 mg and 4 mg). [, , , ]
A: Yes, one study specifically investigated a new formulation of this compound nasal spray designed to reduce bitterness, a common side effect associated with the original formulation. [] This research demonstrates efforts to optimize this compound's formulation for improved patient compliance and comfort.
ANone: The provided research papers do not discuss specific SHE (Safety, Health, and Environment) regulations related to this compound.
A: Research indicates that this compound exhibits preferential distribution into the lung after oral administration. [] This selective uptake may contribute to its efficacy in treating respiratory conditions like asthma. [] One study in rats also suggests that co-administration with Sho-seiryu-to, a Japanese traditional medicine, can delay the absorption of this compound without significantly affecting its overall bioavailability. []
A: this compound is primarily metabolized in the liver, mainly by the cytochrome P450 (CYP) enzymes CYP3A4 and CYP2D6, with a smaller contribution from CYP1A2. [] The primary metabolic pathway is N-demethylation, resulting in the formation of Desmethylthis compound. [, ] While the exact excretion pathways are not detailed in the provided abstracts, studies using HPLC analysis of blood and lung tissue samples indicate the presence of both this compound and Desmethylthis compound after administration. [, ]
A: Yes, this compound has been associated with QT prolongation and a risk of torsades de pointes, a serious heart rhythm abnormality. [] Electrophysiological studies in guinea pig cardiomyocytes showed that this compound could increase action potential duration, particularly at the end of the repolarization phase. [] Further investigation revealed that this compound acts as a potent blocker of the hERG potassium channel, which plays a crucial role in cardiac repolarization. []
ANone: Several in vitro models have been employed to investigate this compound's mechanisms and efficacy. These include:
- Isolated tissues: Guinea pig ileum was used to assess this compound's antihistaminic activity and its effects on serotonin, acetylcholine, and bradykinin responses. []
- Cell lines:
- Rat basophilic leukemia cells were used to study this compound's potential to inhibit 5-lipoxygenase activity. [, ]
- Human neutrophils and eosinophils were utilized to examine this compound's inhibitory effects on leukotriene generation and release. []
- Human umbilical cord blood-derived cultured mast cells (hCBMCs) were used to investigate this compound's effects on the release of inflammatory cytokines (IL-6, TNF-α, and IL-8), intracellular calcium levels, and NF-κB activation. [, ]
- Human cells: Studies used human aortic smooth-muscle cells (haSMCs) to investigate the potential antiproliferative effects of this compound, examining its impact on cell proliferation, clonogenic activity, cell cycle progression, and migration. []
ANone: Various animal models have been employed, including:
- Guinea pigs: These models were crucial in understanding this compound's anti-asthmatic and anti-allergic effects. Researchers investigated its protective effects against allergen-induced bronchospasm, its impact on leukotriene release in the airways, and its potential to inhibit cough responses induced by capsaicin and substance P. [, , , ]
- Rats: Researchers utilized rat models to investigate this compound's effects on the gastrointestinal tract, including its impact on gastric secretion, gastrointestinal motility, and biliary and pancreatic secretions. [] Additionally, rat models were used to study the potential for pharmacokinetic interactions between this compound and Sho-seiryu-to, a Japanese traditional medicine. []
A: Yes, numerous clinical trials have been conducted to assess the efficacy and safety of this compound in various formulations for the treatment of allergic rhinitis (seasonal and perennial) and vasomotor rhinitis. [, , , , , , , , , , , , , ] These trials have demonstrated this compound's effectiveness in reducing nasal symptoms such as sneezing, runny nose, nasal congestion, and itching. [, , , , , , , , , , , , , ] Additionally, clinical trials have evaluated the efficacy of this compound eye drops in treating allergic conjunctivitis. [, ] Some studies have also explored this compound's potential as an adjunctive therapy for radiation-induced dermatitis and mucositis. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.